REACTION_CXSMILES
|
OC1C(C(CC)(C)C)=CC(C(CC)(C)C)=CC=1N=NC1C=CC=CC=1[N+]([O-])=O.[OH:29][C:30]1[C:35]([C:36]([CH3:39])([CH3:38])[CH3:37])=[CH:34][C:33]([C:40]([CH3:43])([CH3:42])[CH3:41])=[CH:32][C:31]=1[N:44]=[N:45][C:46]1[CH:51]=[C:50]([Cl:52])[CH:49]=[CH:48][C:47]=1[N+:53]([O-])=O>>[Cl:52][C:50]1[CH:49]=[CH:48][C:47]2=[N:53][N:44]([C:31]3[CH:32]=[C:33]([C:40]([CH3:43])([CH3:42])[CH3:41])[CH:34]=[C:35]([C:36]([CH3:39])([CH3:38])[CH3:37])[C:30]=3[OH:29])[N:45]=[C:46]2[CH:51]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1C(C)(C)CC)C(C)(C)CC)N=NC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)N=NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(=NN(N2)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |